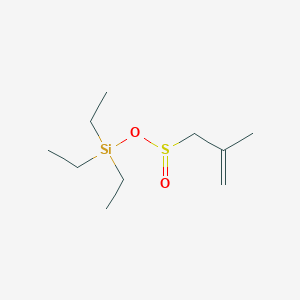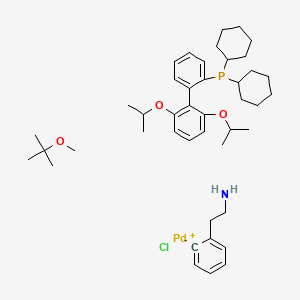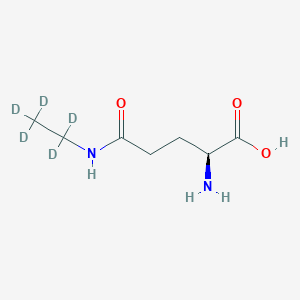
L-Theanine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Theanine-d5, also known as L-Glutamic Acid γ-ethyl amide-d5, is a deuterium-labeled form of L-Theanine. L-Theanine is a non-protein amino acid found predominantly in green tea leaves. It is known for its neuroprotective and antioxidant activities, as well as its ability to block the binding of L-glutamic acid to glutamate receptors in the brain .
準備方法
Synthetic Routes and Reaction Conditions
L-Theanine-d5 can be synthesized through various methods. One common approach involves the use of deuterated ethylamine and L-glutamic acid as starting materials. The reaction typically involves the formation of an amide bond between the γ-carboxyl group of L-glutamic acid and the amino group of deuterated ethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs fermentation techniques. For instance, Escherichia coli can be genetically engineered to express enzymes that facilitate the biosynthesis of this compound. This method involves the co-expression of enzymes such as γ-glutamylmethylamide synthetase, polyphosphate kinase, alanine transaminase, and alanine decarboxylase .
化学反応の分析
Types of Reactions
L-Theanine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides .
科学的研究の応用
L-Theanine-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying metabolic pathways.
Biology: Studied for its neuroprotective and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in reducing stress and anxiety.
Industry: Utilized in the production of functional foods and dietary supplements .
作用機序
L-Theanine-d5 exerts its effects by raising inhibitory neurotransmitter levels and blocking the production of excitatory neurotransmitters. It competes with glutamate for postsynaptic receptors, inhibiting its binding and preventing uptake. This mechanism contributes to its neuroprotective and relaxing properties .
類似化合物との比較
Similar Compounds
L-Theanine: The non-deuterated form of L-Theanine-d5, found in green tea.
D-Theanine: A stereoisomer of L-Theanine with similar properties but different biological activity.
Magnesium L-Theanine: A complex of magnesium and L-Theanine, known for its sleep-regulating effects
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantification is essential .
特性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
(2S)-2-amino-5-oxo-5-(1,1,2,2,2-pentadeuterioethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i1D3,2D2 |
InChIキー |
DATAGRPVKZEWHA-HOWSKJRISA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
CCNC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


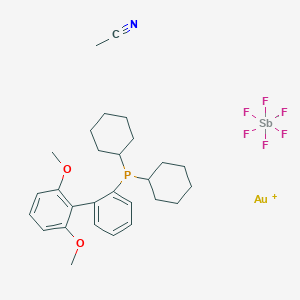
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
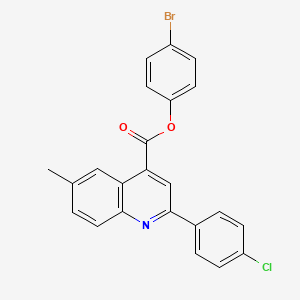

![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)




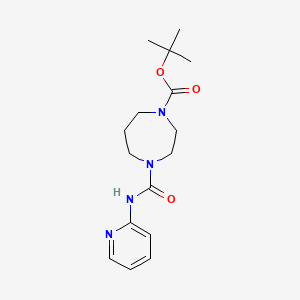
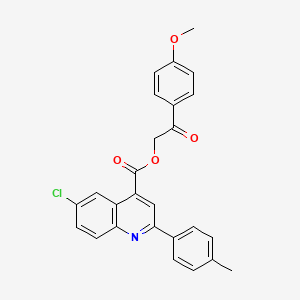
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
